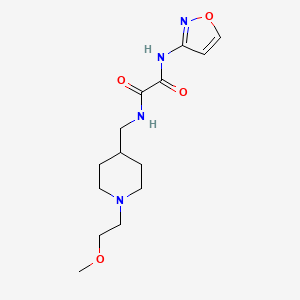

N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4/c1-21-9-7-18-5-2-11(3-6-18)10-15-13(19)14(20)16-12-4-8-22-17-12/h4,8,11H,2-3,5-7,9-10H2,1H3,(H,15,19)(H,16,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOXSNNYDYXSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Piperidine Derivative Preparation: The piperidine moiety is often prepared through the hydrogenation of pyridine derivatives or via reductive amination of piperidone.

Coupling Reaction: The final step involves coupling the isoxazole and piperidine derivatives using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and high-pressure hydrogenation for the piperidine synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

Oxidation: Formation of N-oxides and hydroxylated derivatives.

Reduction: Amides and alcohols.

Substitution: Various substituted isoxazole derivatives.

Scientific Research Applications

N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide exerts its effects involves interaction with specific molecular targets:

Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Pathways Involved: The compound could modulate signaling pathways related to neurotransmission or cellular metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives targeting the HIV CD4-binding site have been synthesized, sharing structural similarities with the compound of interest:

Key Observations :

Antimicrobial Oxalamide Derivatives

The GMC series () includes oxalamides with isoindoline-1,3-dione and aryl groups:

| Compound ID | Key Substituents | Biological Activity |

|---|---|---|

| GMC-3 | 4-Chlorophenyl, isoindoline-dione | Antimicrobial |

| GMC-5 | 4-Methoxyphenyl, isoindoline-dione | Antimicrobial |

Comparison :

Flavoring and Toxicological Profiles

Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) are used as flavoring agents. Key comparisons include:

Insights :

- Both compounds share the oxalamide core, suggesting similar metabolic pathways (hydrolysis to oxalic acid derivatives). However, the target compound’s piperidine and isoxazole groups may introduce unique pharmacokinetic challenges .

Biological Activity

N1-(isoxazol-3-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an isoxazole ring and a piperidine moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 304.35 g/mol. The presence of the oxalamide group may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The isoxazole moiety is known to influence various signaling pathways, while the piperidine component may enhance solubility and bioavailability, facilitating better interaction with target sites.

Antimicrobial Properties

Research indicates that compounds with isoxazole structures exhibit significant antimicrobial activity. For instance, studies have shown that isoxazole derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Inhibition of Enzymatic Activity

A study on related compounds demonstrated that isoxazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. This inhibition could lead to increased levels of acetylcholine, potentially enhancing cognitive functions or providing therapeutic effects in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

A series of SAR studies have been conducted on isoxazole derivatives to optimize their biological properties. Modifications at various positions on the isoxazole ring have been shown to enhance potency against specific biological targets, indicating that careful structural modifications can yield more effective compounds .

Case Studies

- Antimicrobial Efficacy : A study evaluated several isoxazole-based compounds against resistant bacterial strains, revealing that certain modifications significantly increased their antimicrobial potency.

- Neuroprotective Effects : In vitro studies demonstrated that certain derivatives could protect neuronal cells from oxidative stress by modulating AChE activity, suggesting potential applications in Alzheimer's disease treatment .

Q & A

Q. Table 1: Synthetic Method Comparison

| Method | Yield (%) | Key Byproducts | Advantages |

|---|---|---|---|

| Carbodiimide-mediated | 65–75 | Urea derivatives | Cost-effective for bulk synthesis |

| HATU activation | 85–90 | Hydrolyzed amides | High purity, stereochemical control |

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies proton environments (e.g., amide NH ~10.75 ppm, aromatic protons ~7.4–8.3 ppm) .

- LC-MS/HRMS : Validates molecular weight (e.g., [M+H]+ observed at 423.26 vs. calculated 422.12) .

- HPLC : Confirms purity (>95%) and resolves diastereomers .

Advanced: How can coupling reaction yields be optimized for oxalamide derivatives?

Answer:

- Solvent Selection : Anhydrous DMF or DCM minimizes hydrolysis .

- Catalyst : HATU outperforms DCC in activating carboxyl groups, reducing side reactions .

- Temperature Control : Reactions conducted at 0–25°C prevent epimerization .

Advanced: What factors influence solubility and stability in biological assays?

Answer:

- Solubility : Polar aprotic solvents (DMSO, DMF) are optimal due to the oxalamide’s hydrogen-bonding capacity. Aqueous solubility is pH-dependent, with protonation of the piperidine nitrogen enhancing solubility .

- Stability : Degrades at extremes of pH (>10 or <4) or high temperatures (>60°C). Store at –20°C in inert atmospheres .

Advanced: What methodologies assess target engagement in biological systems?

Answer:

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) to receptors (e.g., neurokinin or HIV gp120 targets) .

- Enzyme Inhibition Assays : Measures IC₅₀ using fluorogenic substrates (e.g., cyclooxygenase inhibition ).

- Molecular Docking : Predicts binding modes with homology models (e.g., CD4-binding site in HIV ).

Advanced: How to resolve contradictions in NMR or mass spectrometry data?

Answer:

- Dynamic Effects : Use elevated temperatures (50°C) in DMSO-d₆ to resolve broad NH signals .

- Impurity Detection : LC-MS/MS identifies hydrolyzed byproducts (e.g., m/z 409.28 vs. 423.27 ).

- Isomer Separation : Chiral HPLC resolves diastereomers (e.g., 1:1 mixtures in ) .

Advanced: How do structural modifications impact bioactivity?

Answer:

Table 2: Structure-Activity Relationship (SAR) Insights

| Modification Site | Example Change | Impact on Bioactivity | Source |

|---|---|---|---|

| Piperidine substituent | 2-Methoxyethyl vs. methyl | Enhanced blood-brain barrier penetration | |

| Isoxazole ring | 3-Isoxazolyl vs. thiazole | Reduced off-target binding | |

| Amide linker | Oxalamide vs. urea | Improved hydrogen-bonding affinity |

Advanced: What methods evaluate pharmacokinetic (ADME) properties?

Answer:

- Microsomal Stability Assays : Incubate with liver microsomes; quantify parent compound via LC-MS .

- Caco-2 Permeability : Measures intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high bioavailability) .

- Plasma Protein Binding : Equilibrium dialysis (e.g., >90% binding reduces free drug concentration) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.